molecular formula C9H12BNO2 B14088478 (3-Cyclobutylpyridin-4-yl)boronic acid

(3-Cyclobutylpyridin-4-yl)boronic acid

Cat. No.: B14088478
M. Wt: 177.01 g/mol
InChI Key: URTGFHIMBBACQN-UHFFFAOYSA-N
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Description

(3-Cyclobutylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclobutyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclobutylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The choice of reagents and catalysts may vary to optimize yield and cost-effectiveness. Continuous flow processes and automated systems are sometimes employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclobutylpyridin-4-yl)boronic acid is unique due to the presence of both a cyclobutyl group and a pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where these structural features are advantageous .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(3-cyclobutylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-4-5-11-6-8(9)7-2-1-3-7/h4-7,12-13H,1-3H2

InChI Key

URTGFHIMBBACQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C2CCC2)(O)O

Origin of Product

United States

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